molecular formula C11H9NO5 B14807042 2-(3-Nitrobenzylidene)-3-oxobutanoic acid

2-(3-Nitrobenzylidene)-3-oxobutanoic acid

Cat. No.: B14807042
M. Wt: 235.19 g/mol
InChI Key: QXLGUWJCTSGSDB-UXBLZVDNSA-N
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Description

2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid is an organic compound with a complex structure that includes both acetyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid typically involves the reaction of 3-nitrobenzaldehyde with acetylacetone in the presence of a base. This reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Conversion to 2-Acetyl-3-(3-aminophenyl)-2-propenoic acid.

    Reduction: Formation of 2-Hydroxy-3-(3-nitrophenyl)-2-propenoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Acetyl-3-(4-nitrophenyl)-2-propenoic acid
  • 2-Acetyl-3-(2-nitrophenyl)-2-propenoic acid
  • 2-Acetyl-3-(3-aminophenyl)-2-propenoic acid

Comparison: 2-Acetyl-3-(3-nitrophenyl)-2-propenoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoic acid

InChI

InChI=1S/C11H9NO5/c1-7(13)10(11(14)15)6-8-3-2-4-9(5-8)12(16)17/h2-6H,1H3,(H,14,15)/b10-6+

InChI Key

QXLGUWJCTSGSDB-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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